DiFMUP
Overview
Description
6,8-Difluoro-4-Methylumbelliferyl Phosphate is a fluorogenic substrate widely used in biochemical assays to detect phosphatase activity. This compound is particularly valuable due to its ability to produce a fluorescent signal upon enzymatic hydrolysis, making it an excellent tool for continuous monitoring of enzyme activity .
Biochemical Analysis
Biochemical Properties
DiFMUP is an excellent substrate for continuously assaying acid phosphatases at low pH . The lower pKa of this compound compared to MUP makes it particularly suitable for this purpose . The reaction product of this compound has excitation/emission maxima of approximately 358/450 nm .
Cellular Effects
This compound is hydrolyzed by phosphatases, resulting in the release of fluorescent DIFMU . This fluorescence can be easily followed in continuous mode by a fluorescence reader . This property of this compound allows researchers to monitor real-time phosphatase activities in a variety of different samples, including crude cell extracts, immune complexes, and purified enzyme preparations .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by phosphatases . This hydrolysis results in the release of fluorescent DIFMU . The fluorescence of DIFMU can then be detected, providing a measure of phosphatase activity .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. For example, the fluorescence of DIFMU, the product of this compound hydrolysis, can be continuously monitored, allowing for real-time assessment of phosphatase activity
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, animal models are commonly used in various stages of drug discovery and development to aid in the prospective assessment of drug-drug interaction potential and the understanding of the underlying mechanism for DDI of a drug candidate .
Metabolic Pathways
This compound is involved in the metabolic pathway of phosphatases . Phosphatases are enzymes that hydrolyze phosphate esters, and this compound serves as a substrate for these enzymes . The hydrolysis of this compound by phosphatases results in the release of DIFMU .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its role as a substrate for phosphatases
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its role as a substrate for phosphatases As phosphatases are found in various subcellular locations, this compound could potentially be localized to these same locations
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,8-Difluoro-4-Methylumbelliferyl Phosphate can be synthesized through the fluorination of 4-methylumbelliferyl phosphateThe reaction conditions typically require a fluorinating agent and a suitable solvent, such as dimethyl sulfoxide (DMSO) .
Industrial Production Methods: In industrial settings, the production of 6,8-Difluoro-4-Methylumbelliferyl Phosphate involves large-scale synthesis using automated reactors. The process ensures high purity and yield, with stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: 6,8-Difluoro-4-Methylumbelliferyl Phosphate primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the release of the fluorescent compound 6,8-difluoro-4-methylumbelliferone .
Common Reagents and Conditions:
Reagents: Phosphatases (e.g., alkaline phosphatase, acid phosphatase)
Conditions: The reactions are typically carried out at specific pH levels optimal for the enzyme activity. .
Major Products: The major product of the hydrolysis reaction is 6,8-difluoro-4-methylumbelliferone, which exhibits strong fluorescence with excitation/emission maxima of approximately 358/450 nm .
Scientific Research Applications
6,8-Difluoro-4-Methylumbelliferyl Phosphate is extensively used in various scientific research fields:
Chemistry: It is used in enzyme kinetics studies to measure phosphatase activity continuously.
Biology: The compound is employed in cell biology to study cellular processes involving phosphatases.
Medicine: It is used in diagnostic assays to detect phosphatase activity in clinical samples.
Industry: The compound is utilized in high-throughput screening assays for drug discovery and development.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-4-Methylumbelliferyl Phosphate involves its hydrolysis by phosphatases. The enzyme cleaves the phosphate group, releasing the fluorescent 6,8-difluoro-4-methylumbelliferone. This fluorescence can be continuously monitored, providing real-time data on enzyme activity .
Comparison with Similar Compounds
4-Methylumbelliferyl Phosphate (MUP): A non-fluorinated analog used for similar applications but with different pKa values.
Fluorescein Diphosphate (FDP): Another fluorogenic substrate used for detecting phosphatase activity.
Dimethylacridinone Phosphate (DDAO Phosphate): A red-fluorescent substrate used for phosphatase assays.
Uniqueness: 6,8-Difluoro-4-Methylumbelliferyl Phosphate is unique due to its lower pKa compared to 4-Methylumbelliferyl Phosphate, making it more suitable for continuous assays at low pH levels . Its strong fluorescence and stability under assay conditions make it a preferred choice for many biochemical applications .
Properties
IUPAC Name |
(6,8-difluoro-4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2O6P/c1-4-2-7(13)17-9-5(4)3-6(11)10(8(9)12)18-19(14,15)16/h2-3H,1H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZANYXOTJVLAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261252 | |
Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214491-43-7 | |
Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214491-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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